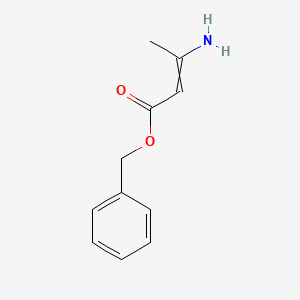
Benzyl (Z)-3-Amino-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Benzyl 3-aminobut-2-enoate is an organic compound with the molecular formula C11H13NO2 It is a derivative of crotonic acid, where the hydrogen atom on the carboxyl group is replaced by a benzyl group, and the hydrogen atom on the amino group is replaced by a but-2-enoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Benzyl 3-aminobut-2-enoate typically involves the reaction of benzyl alcohol with 3-aminocrotonic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product.
Industrial Production Methods
On an industrial scale, the production of (Z)-Benzyl 3-aminobut-2-enoate can be achieved through a similar esterification process, but with optimized reaction conditions to increase yield and efficiency. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient catalysts. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Benzyl 3-aminobut-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl 3-aminobut-2-enoic acid.
Reduction: Reduction of the compound can yield benzyl 3-aminobut-2-enol.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyl 3-aminobut-2-enoic acid.
Reduction: Benzyl 3-aminobut-2-enol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(Z)-Benzyl 3-aminobut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth or signaling.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (Z)-Benzyl 3-aminobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-aminobut-2-enoate: Similar structure but with an ethyl group instead of a benzyl group.
Isopropyl 3-aminobut-2-enoate: Similar structure but with an isopropyl group instead of a benzyl group.
Methyl 3-aminobut-2-enoate: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
(Z)-Benzyl 3-aminobut-2-enoate is unique due to the presence of the benzyl group, which can impart different chemical and biological properties compared to its analogs. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the benzyl group can participate in π-π interactions, which can influence the compound’s binding affinity to certain proteins or receptors.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
benzyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3 |
Clé InChI |
LPYNWRPARGBJOL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)OCC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


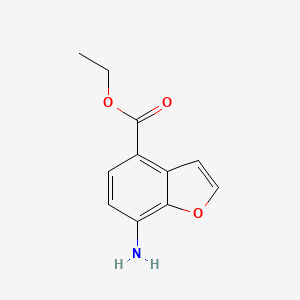
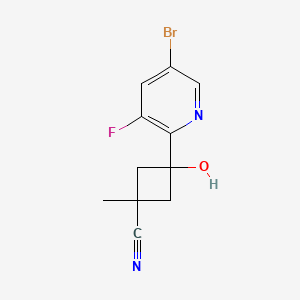
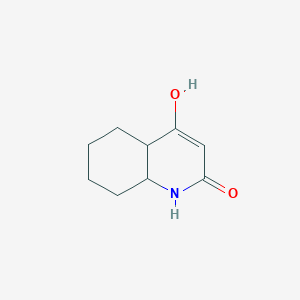
![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13664883.png)
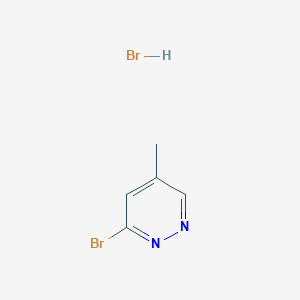
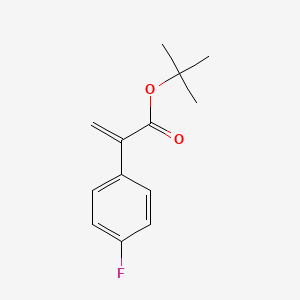
![4,7-Dichloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13664912.png)

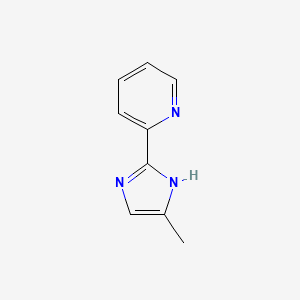

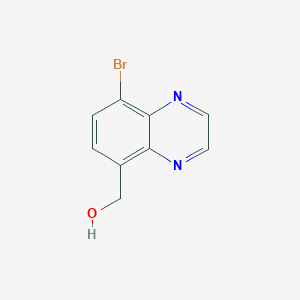
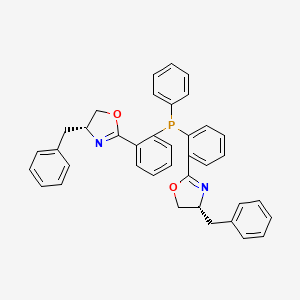
![4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13664940.png)
![(|C5-2,4-Cyclopentadien-1-yl)[(1,2,3-|C)-1-phenyl-2-propenyl]-palladium](/img/structure/B13664941.png)
